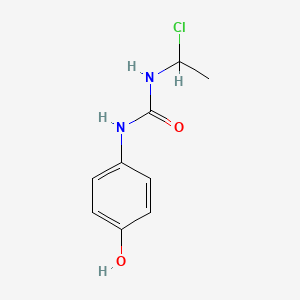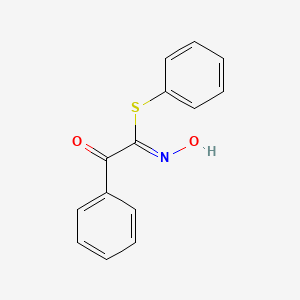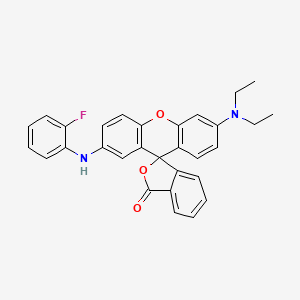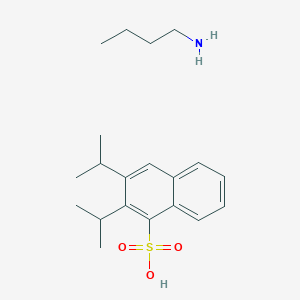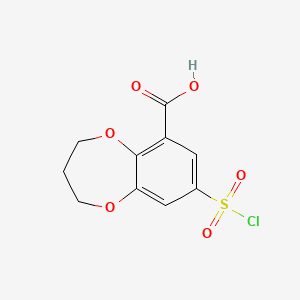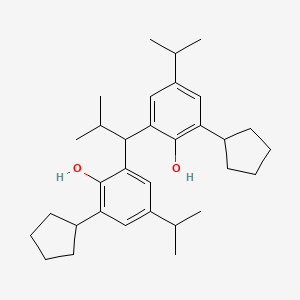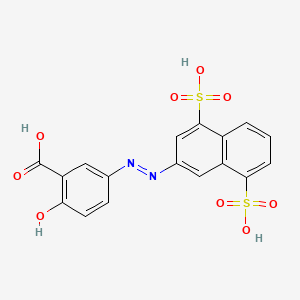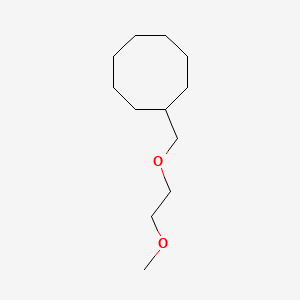
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is an organophosphorus compound that belongs to the class of phosphorothioates. These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester typically involves the reaction of 2-fluorophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Produces phosphorothioic acid derivatives with additional oxygen atoms.
Reduction: Yields phosphorothioic acid derivatives with fewer oxygen atoms.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the phosphorylation of the enzyme’s active site, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent disruption of nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Azamethiphos
- Tolclofos-methyl
Comparison: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in agriculture and pharmaceuticals.
Propriétés
Numéro CAS |
65340-68-3 |
|---|---|
Formule moléculaire |
C8H10FO3PS |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
(2-fluorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10FO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
Clé InChI |
KXZKMHNVSOCCEK-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



